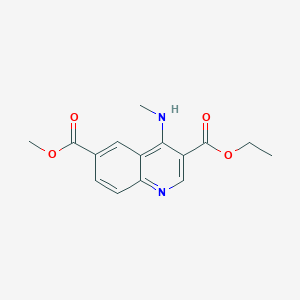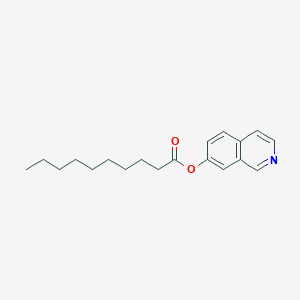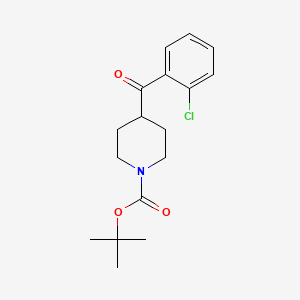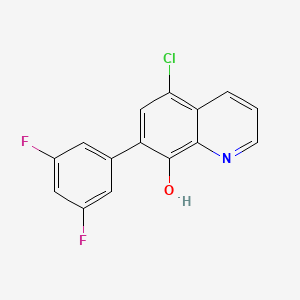
2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde est un composé organique qui comporte un noyau de benzaldéhyde substitué par un groupe 4-chlorobenzyl et un groupe nitro.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde implique généralement la réaction de l'alcool 4-chlorobenzylique avec le 5-nitrosalicylaldéhyde dans des conditions spécifiques. La réaction est souvent réalisée en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est généralement chauffé à reflux pour faciliter la formation du produit désiré.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sur colonne sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en amine à l'aide d'agents réducteurs tels que le gaz hydrogène en présence d'un catalyseur au palladium ou du borohydrure de sodium.
Substitution : Le groupe chlorobenzyl peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles comme les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Gaz hydrogène avec catalyseur au palladium, borohydrure de sodium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et autres réactifs qui peuvent remplacer l'atome de chlore.
Principaux produits formés
Oxydation : Formation d'acide 2-((4-Chlorobenzyl)oxy)-5-nitrobenzoïque.
Réduction : Formation de 2-((4-Chlorobenzyl)oxy)-5-aminobenzaldéhyde.
Substitution : Formation de divers dérivés benzaldéhydiques substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le this compound présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles cellulaires telles que des enzymes ou des récepteurs, conduisant à divers effets biologiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec des macromolécules cellulaires, tandis que le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles dans les protéines ou l'ADN.
Applications De Recherche Scientifique
2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparaison Avec Des Composés Similaires
Composés similaires
4-((4-Chlorobenzyl)oxy)benzaldehyde : Structure similaire mais dépourvue du groupe nitro.
2-((4-Bromobenzyl)oxy)-5-nitrobenzaldehyde : Structure similaire avec un atome de brome au lieu du chlore.
2-((4-Méthylbenzyl)oxy)-5-nitrobenzaldehyde : Structure similaire avec un groupe méthyle au lieu du chlore.
Unicité
Le 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde est unique en raison de la présence à la fois du groupe nitro et du groupe chlorobenzyl, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. La combinaison de ces groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
114483-64-6 |
|---|---|
Formule moléculaire |
C14H10ClNO4 |
Poids moléculaire |
291.68 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H10ClNO4/c15-12-3-1-10(2-4-12)9-20-14-6-5-13(16(18)19)7-11(14)8-17/h1-8H,9H2 |
Clé InChI |
WAFZNGHFRACZCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















